iso-Methyl tetrahydroionyl acetate
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Overview
Description
Iso-Methyl tetrahydroionyl acetate, also known as 4-oxido-8-methyl-3,7-dihydro-1H-pyrrolo[3,2,1-de]pyrrolone acetate, is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is typically a colorless to pale yellow liquid with a pleasant fruity and floral aroma . This compound is soluble in common organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Iso-Methyl tetrahydroionyl acetate can be synthesized through various methods. One common synthetic route involves the cyclization of 2-butanone to form an ethanolamine salt, which is then reacted with acetic anhydride in the presence of a base catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the process is both cost-effective and scalable .
Chemical Reactions Analysis
Iso-Methyl tetrahydroionyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Iso-Methyl tetrahydroionyl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in studies related to cellular processes and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of iso-Methyl tetrahydroionyl acetate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Iso-Methyl tetrahydroionyl acetate can be compared with other similar compounds such as:
- Methyl tetrahydroionyl acetate
- Ethyl tetrahydroionyl acetate
- Propyl tetrahydroionyl acetate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific molecular structure, which imparts distinct aromatic and chemical characteristics .
Properties
CAS No. |
60241-55-6 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
[3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |
InChI |
InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |
InChI Key |
URFHDVSDYWQMJU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
Canonical SMILES |
CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
60241-55-6 | |
Origin of Product |
United States |
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